molecular formula C28H40O B14806572 (10R,13R)-17-(5,6-dimethylhept-3-en-2-yl)-10,13-dimethyl-1,2,9,11,12,15,16,17-octahydrocyclopenta[a]phenanthren-3-one

(10R,13R)-17-(5,6-dimethylhept-3-en-2-yl)-10,13-dimethyl-1,2,9,11,12,15,16,17-octahydrocyclopenta[a]phenanthren-3-one

Cat. No.: B14806572
M. Wt: 392.6 g/mol
InChI Key: OIMXTYUHMBQQJM-URFBNYMWSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Ergosta-4,6,8(14),22-tetraen-3-one can be isolated from natural sources using high-speed counter-current chromatography (HSCCC). A two-phase solvent system composed of n-hexane, ethanol, and water (6:5:1, v/v/v) is typically used for the separation . The separation conditions are optimized to yield high purity of the compound. In a typical run, 100 mg of samples can be separated to yield 14 mg of ergosta-4,6,8(14),22-tetraen-3-one with 99.1% purity .

Industrial Production Methods

Currently, there is limited information on the industrial-scale production of ergosta-4,6,8(14),22-tetraen-3-one. Most of the available data pertains to laboratory-scale isolation from natural sources.

Chemical Reactions Analysis

Types of Reactions

Ergosta-4,6,8(14),22-tetraen-3-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are typically carried out under controlled conditions using specific reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used to oxidize ergosta-4,6,8(14),22-tetraen-3-one.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used for reduction reactions.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while reduction can produce reduced forms of the compound.

Comparison with Similar Compounds

Ergosta-4,6,8(14),22-tetraen-3-one is unique among ergostanoids due to its specific structure and bioactivity. Similar compounds include:

    Ergosta-4,6,8(14),22-tetraen-3-ol: A hydroxylated derivative with similar bioactivity.

    Ergosta-4,6,8(14),22-tetraen-3-acetate: An acetylated derivative with distinct chemical properties.

    Ergosta-4,6,8(14),22-tetraen-3-methoxy: A methoxylated derivative with unique bioactivity.

These compounds share structural similarities but differ in their functional groups, leading to variations in their bioactivity and applications .

Properties

Molecular Formula

C28H40O

Molecular Weight

392.6 g/mol

IUPAC Name

(10R,13R)-17-(5,6-dimethylhept-3-en-2-yl)-10,13-dimethyl-1,2,9,11,12,15,16,17-octahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C28H40O/c1-18(2)19(3)7-8-20(4)24-11-12-25-23-10-9-21-17-22(29)13-15-27(21,5)26(23)14-16-28(24,25)6/h7-10,17-20,24,26H,11-16H2,1-6H3/t19?,20?,24?,26?,27-,28+/m0/s1

InChI Key

OIMXTYUHMBQQJM-URFBNYMWSA-N

Isomeric SMILES

CC(C)C(C)C=CC(C)C1CCC2=C3C=CC4=CC(=O)CC[C@@]4(C3CC[C@]12C)C

Canonical SMILES

CC(C)C(C)C=CC(C)C1CCC2=C3C=CC4=CC(=O)CCC4(C3CCC12C)C

Origin of Product

United States

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